Synthesis of p-Acetylaminophenol (Paracetamol Precursor) via Acid-Catalyzed Isomerization with Defined Reaction Parameters
4-Aminophenyl acetate undergoes acid-catalyzed isomerization to yield p-acetylaminophenol (N-acetyl-p-aminophenol), a direct precursor to paracetamol (acetaminophen). This transformation is specific to the O-acetylated aminophenol structure and proceeds under defined conditions of 80-130 °C with 1-20 mol% acid catalyst relative to starting material . The reaction exploits the intramolecular migration of the acetyl group from oxygen to nitrogen—a rearrangement pathway not available to 4-aminophenol (which lacks the acetyl group), 4-nitrophenyl acetate (which cannot undergo amine acetylation), or 4-acetamidophenyl acetate (which is already N-acetylated) .
| Evidence Dimension | Reaction pathway availability for paracetamol precursor synthesis |
|---|---|
| Target Compound Data | O→N acetyl migration yields p-acetylaminophenol at 80-130 °C with 1-20 mol% acid catalyst |
| Comparator Or Baseline | 4-Aminophenol: No acetyl group for migration; 4-Nitrophenyl acetate: Nitro group inert to acetylation; 4-Acetamidophenyl acetate: Already N-acetylated, no migration possible |
| Quantified Difference | Unique O→N acetyl migration pathway; acid catalyst loading 1-20 mol%; reaction temperature 80-130 °C |
| Conditions | Inert atmosphere; acetic acid or phosphoric acid catalyst; reaction solvent |
Why This Matters
For pharmaceutical intermediate procurement, this compound enables a direct, single-step route to p-acetylaminophenol that structurally related compounds cannot provide.
